2-amino-5-bromo-3-nitropyridine-4-carboxylic acid
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Overview
Description
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4BrN3O4 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-nitropyridine, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of substituted pyridine derivatives.
Substitution: Formation of esters, amides, or other functionalized pyridine compounds.
Scientific Research Applications
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-bromo-5-nitropyridine
- 2-amino-5-bromo-3-nitropyridine
- 2-amino-3-nitropyridine-4-carboxylic acid
Uniqueness
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its carboxylic acid group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2168107-74-0 |
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Molecular Formula |
C6H4BrN3O4 |
Molecular Weight |
262 |
Purity |
95 |
Origin of Product |
United States |
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